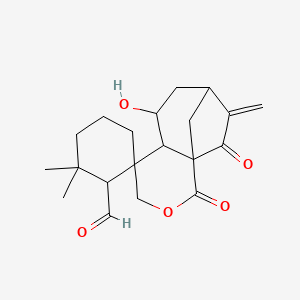

Trichorabdal A

Description

Significance of ent-Kauranoid Diterpenoids in Natural Product Chemistry

Ent-kauranoid diterpenoids represent a large and structurally diverse group of natural products widely distributed in terrestrial plants. rsc.orgresearchgate.net These compounds are characterized by a tetracyclic ent-kaurane skeleton, which can undergo various intramolecular cyclizations, oxidations, C–C bond cleavages, degradation, or rearrangements, leading to a wide array of structural variations. rsc.orgresearchgate.net The structural complexity and diversity of ent-kauranoids contribute to their broad spectrum of biological activities, including antitumor, antifungal, antibacterial, and anti-inflammatory properties. nih.govrsc.orgresearchgate.net Their potent bioactivities have positioned ent-kauranoid diterpenoids as important lead compounds in drug discovery and development, making them a significant area of study in natural product chemistry and medicinal chemistry research. smolecule.comnih.govresearchgate.net

Historical Context of Trichorabdal A Discovery and Initial Characterization

This compound is a naturally occurring diterpene that was isolated from the Japanese perennial plant Rabdosia trichocarpa. smolecule.com It is also reported to be extracted from Rabdosia rubescens. biosynth.com The discovery and initial characterization of this compound are part of the broader historical effort to identify and study bioactive compounds from traditional medicinal plants, particularly those used in East Asia. Rabdosia rubescens, for instance, has a history of use in traditional medicine and is noted for its therapeutic potential. biosynth.com Research into compounds from this genus, such as oridonin (B1677485) (another ent-kaurane diterpenoid from R. rubescens), has been ongoing for many years, contributing to the context of this compound's discovery. nih.govpharmgkb.org The characterization of this compound involved elucidating its unique bicyclic structure, which is a key feature contributing to its biological activity. smolecule.com Early studies likely focused on isolating the compound from plant extracts and determining its chemical formula and structural features using spectroscopic techniques.

Overview of Key Research Areas and Challenges Pertaining to this compound

Current research on this compound primarily focuses on its potential applications, particularly in the area of cancer therapeutics, due to its reported potent cytotoxic effects against certain cancer cell lines. biosynth.comsmolecule.com Studies aim to elucidate the precise mechanisms by which it affects cancer cell viability, including the modulation of signal transduction pathways involved in cell cycle progression and the induction of apoptosis. biosynth.com Its ability to interact with key molecular pathways highlights its potential role in drug discovery and development. biosynth.com

Key research areas include:

Investigation of biological activities: Exploring the full spectrum of biological activities of this compound, beyond initial observations.

Mechanism of action studies: Detailed investigation into the molecular targets and pathways modulated by this compound. biosynth.com

Total synthesis and structural modification: Developing efficient synthetic routes to this compound and creating analogs to explore structure-activity relationships and potentially enhance desirable properties. smolecule.comnih.govacs.orgnih.gov The complex structure of this compound presents challenges in total synthesis, requiring sophisticated chemical strategies such as aldol (B89426) reactions, radical cyclization, and chemoselective functional group manipulations. smolecule.com Achieving the total synthesis of highly oxidized ent-kauranoids like this compound remains a considerable challenge for synthetic chemists. researchgate.netmagtech.com.cnresearchgate.netresearchgate.net

Isolation and purification: Optimizing methods for the isolation and purification of this compound from natural sources. ontosight.ai

Challenges in working with this compound include its complex molecular architecture and the difficulty in achieving its total synthesis efficiently. researchgate.netmagtech.com.cnresearchgate.netontosight.ai Furthermore, understanding the precise binding affinities and mechanisms of action requires further investigation. smolecule.com

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₅ | biosynth.comuni.lu |

| Molecular Weight | 346.4 g/mol | biosynth.comuni.lu |

| CAS Number | 85329-59-5 | biosynth.comsigmaaldrich.com |

| PubChem CID | 13241286 | uni.luplantaedb.com |

| Physical Form | Solid | sigmaaldrich.com |

| Source Plant | Rabdosia rubescens, R. trichocarpa | biosynth.comsmolecule.com |

This compound is a naturally occurring diterpenoid compound that has garnered scientific interest primarily for its biological activities. Its isolation and structural characterization have been key steps in understanding its properties.

Properties

IUPAC Name |

7-hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJKAQHLSSAHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Advanced Structural Elucidation of Trichorabdal a

Comprehensive Structural Characterization Techniques for Trichorabdal A The structural elucidation of natural products like this compound relies on a combination of spectroscopic and analytical techniques to determine their complex molecular architecture.

Chiroptical Spectroscopy for Absolute Stereochemistry Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light rsc.orgencyclopedia.pub. These methods are invaluable for determining the absolute configuration (AC) of chiral compounds frontiersin.orgencyclopedia.pubmdpi.com. The primary chiroptical spectroscopies used for this purpose include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) frontiersin.orgrsc.orgmdpi.com.

For molecules with UV-Vis chromophores, ECD spectroscopy is a powerful tool for absolute configuration assignment encyclopedia.pubmdpi.com. It measures the differential absorption of left and right circularly polarized light in the UV-Vis region, resulting in Cotton effects (bands of positive or negative ellipticity) that are characteristic of the molecule's stereochemistry and conformation encyclopedia.pubmdpi.com. The interpretation of ECD spectra often involves comparing experimental spectra with computationally predicted spectra for different possible stereoisomers rsc.orgmdpi.com. Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the ECD spectra of proposed structures rsc.orgmdpi.com. A good match between the experimental and calculated ECD spectra for a specific stereoisomer provides strong evidence for its absolute configuration mdpi.com.

Vibrational Circular Dichroism (VCD) spectroscopy, on the other hand, measures the differential absorption of left and right circularly polarized infrared radiation rsc.orgmdpi.com. VCD provides stereochemical information through characteristic vibrational transitions and is particularly useful for molecules that lack strong UV chromophores or for obtaining complementary structural insights mdpi.com. Similar to ECD, determining absolute configuration using VCD typically involves comparing experimental VCD spectra with computationally predicted spectra rsc.org.

The process of determining absolute configuration using chiroptical spectroscopy generally involves several steps:

Obtaining a chirally pure sample of the compound .

Measuring the experimental chiroptical spectrum (e.g., ECD or VCD) .

Performing conformational analysis of the molecule mdpi.com.

Calculating the theoretical chiroptical spectra for possible stereoisomers using quantum chemical methods mdpi.com.

Comparing the experimental spectrum with the calculated spectra to assign the absolute configuration mdpi.com.

Biosynthetic Investigations of Trichorabdal a

Proposed Biosynthetic Pathways of ent-Kauranoid Diterpenoids

Ent-kauranoid diterpenoids are biosynthesized from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP). researchgate.netfrontiersin.org This process occurs via the methylerythritol phosphate (B84403) (MEP) pathway in higher plants. wikipedia.orgmdpi.com The biosynthesis of ent-kaurene (B36324), the core structure of ent-kauranoids, involves a two-step cyclization of GGDP. researchgate.netportlandpress.comnih.gov

The initial step is the conversion of GGDP to ent-copalyl diphosphate (ent-CDP), catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS). researchgate.netportlandpress.comnih.gov Following this, ent-CDP is cyclized to ent-kaurene by the action of ent-kaurene synthase (KS). researchgate.netportlandpress.comnih.gov In plants, these two steps are typically catalyzed by two distinct monofunctional enzymes, CPS and KS. researchgate.netportlandpress.comresearchgate.net In contrast, some fungi utilize a bifunctional enzyme (CPS/KS) that performs both cyclization reactions. researchgate.netresearchgate.netuniprot.org

The ent-kaurene skeleton then undergoes a series of modifications, including oxidations, hydroxylations, and rearrangements, mediated by various enzymes, primarily cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases, to yield the diverse array of ent-kauranoid diterpenoids. wikipedia.orgnih.govuniprot.org The specific enzymes and order of reactions determine the final structure of the resulting diterpenoid.

Precursor Incorporation Studies in Trichorabdal A Biosynthesis

While specific precursor incorporation studies directly detailing the biosynthesis of this compound are not extensively described in the provided search results, studies on the biosynthesis of other natural products, such as Diels-Alder adducts in Morus alba, have utilized isotopically labeled precursors (e.g., 13C-labeled acetate) to elucidate biosynthetic pathways. mdpi.com Such methodologies are commonly employed to trace the incorporation of basic metabolic units into complex natural products and can provide insights into the intermediate compounds and enzymatic transformations involved. Applying similar techniques with labeled precursors relevant to diterpenoid biosynthesis, such as labeled mevalonate (B85504) or GGDP, could help delineate the specific steps leading to this compound in Rabdosia trichocarpa.

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of ent-kauranoid diterpenoids involves key enzymes like CPS and KS, responsible for the initial cyclization steps. researchgate.netportlandpress.comnih.gov These enzymes have been identified and characterized in various plant species involved in gibberellin biosynthesis, which shares the ent-kaurene precursor. wikipedia.orgportlandpress.comresearchgate.netnih.gov

Further downstream modifications of ent-kaurene to produce specific ent-kauranoids like this compound are mediated by a suite of enzymes, including cytochrome P450 monooxygenases and dioxygenases. wikipedia.orgnih.govuniprot.org The identification and characterization of these tailoring enzymes in Rabdosia trichocarpa would be crucial for fully understanding the biosynthetic pathway of this compound. This typically involves techniques such as gene sequencing, enzyme assays, and structural biology to determine enzyme function and mechanism. Studies on modular biosynthetic enzymes in other pathways highlight the complexity and specificity of these biocatalysts. rsc.org

Genetic Engineering Approaches for Enhanced this compound Production

Genetic engineering offers potential avenues for enhancing the production of valuable natural products like this compound. wikipedia.orgresearchgate.net By identifying and manipulating the genes encoding the key biosynthetic enzymes, it may be possible to increase the yield of the target compound. This could involve overexpression of bottleneck enzymes, silencing of competing pathways, or introduction of genes from organisms with higher natural production rates.

Strategies could include:

Overexpression of CPS and KS genes: Increasing the levels of these early- pathway enzymes could potentially lead to a higher flux towards ent-kaurene production. wikipedia.org

Identification and manipulation of tailoring enzyme genes: Once the specific enzymes responsible for converting ent-kaurene to this compound are identified, their genes can be targeted for overexpression or optimization.

Metabolic engineering of host organisms: Introducing the entire biosynthetic pathway or key enzyme sets into a heterologous host, such as yeast or E. coli, could provide an alternative platform for this compound production.

Research in genetic engineering techniques, including the use of restriction enzymes, vectors, and markers, is well-established and provides the tools necessary for such metabolic engineering efforts. savemyexams.comoregonstate.education

Total Synthesis and Advanced Synthetic Methodologies for Trichorabdal a

Historical Perspectives on Total Synthesis of ent-Kaurane Diterpenoids

The ent-kaurane diterpenoids represent a large and structurally diverse class of tetracyclic natural products widely distributed in terrestrial plants. magtech.com.cn Their complex molecular architectures and varied bioactivities, including antitumor, antibacterial, and anti-inflammatory properties, have made them compelling targets for total synthesis. magtech.com.cnresearchgate.netrsc.org The history of ent-kaurane synthesis dates back to the first total synthesis of (±)-kaurene in 1962. nih.gov Over the decades, numerous research groups have developed elegant synthetic approaches to access members of this class, employing a diverse array of strategies and methodologies. researchgate.netnih.gov Despite these advances, many of the over 1000 isolated kaurane (B74193) diterpenoids remain synthetically challenging to access. nih.gov

Unified Synthetic Strategies Towards ent-Kauranoid Natural Products, Including Trichorabdal A

Given the structural similarities among many ent-kauranoid diterpenoids, particularly those from the Isodon genus, the development of unified synthetic strategies has been a significant area of research. acs.org A unified approach aims to access multiple structurally distinct ent-kauranoid architectures from a common intermediate. acs.orgresearchgate.netnih.govacs.orgcaltech.edu

One notable unified strategy towards ent-kauranoid natural products, including (-)-trichorabdal A and (-)-longikaurin E, relies on a common spirolactone intermediate. acs.orgresearchgate.netnih.govacs.orgcaltech.edu This intermediate can be elaborated through a series of key transformations to furnish different ent-kauranoid skeletons. acs.orgcaltech.edu This approach highlights the efficiency of designing synthetic routes that converge on a versatile building block, allowing for the divergent synthesis of related natural products. acs.orgresearchgate.netnih.govacs.orgcaltech.edu Another strategy involves using an enantiomerically enriched Wieland-Miescher ketone derivative as a starting material to access the ent-kaurene (B36324) skeleton. indiascienceandtechnology.gov.in

Key Chemical Transformations and Reaction Mechanisms in this compound Synthesis

The total synthesis of this compound involves several key chemical transformations to construct its complex polycyclic framework and establish the correct stereochemistry.

Palladium-Mediated Oxidative Cyclization Reactions

Palladium-mediated oxidative cyclization reactions have proven to be powerful tools in the synthesis of complex molecules, including ent-kaurane diterpenoids. acs.orgindiascienceandtechnology.gov.inokayama-u.ac.jpresearchgate.net In the context of this compound synthesis, a Pd-mediated oxidative cyclization of a silyl (B83357) ketene (B1206846) acetal (B89532) has been employed as a key step. acs.orgresearchgate.netnih.govacs.orgcaltech.edu This reaction is crucial for generating an all-carbon quaternary center and constructing the bicyclo[3.2.1]octane framework, a core structural motif found in this compound. acs.orgresearchgate.netnih.govacs.orgcaltech.edu The mechanism typically involves palladium insertion into a C-H bond, followed by cyclization and reductive elimination, often in the presence of an oxidant to regenerate the active palladium species. acs.org

Samarium Diiodide (SmI2)-Mediated Reductive Cyclizations

Samarium diiodide (SmI2), also known as Kagan's reagent, is a versatile single-electron reducing agent widely used in organic synthesis, particularly for reductive couplings and cyclizations. beilstein-journals.orgresearchgate.netresearchgate.netbeilstein-journals.org SmI2-mediated reductive cyclizations have been effectively utilized in the synthesis of ent-kauranoids, including approaches towards this compound. nih.govresearchgate.netcaltech.eduresearchgate.netresearchgate.netacs.org These reactions often involve the generation of ketyl radicals from carbonyl compounds, which then undergo intramolecular cyclization onto an appropriate acceptor. researchgate.net In the synthesis of (-)-maoecrystal Z, a related seco-ent-kauranoid, a diastereoselective Sm(II)-mediated reductive cascade cyclization was a key step. acs.org The enhanced reduction potential of SmI2 with additives like HMPA can facilitate the formation of reactive intermediates necessary for constructing complex architectures. nih.govresearchgate.net In one synthesis, an SmI2-mediated reductive cyclization of an aldehyde-lactone was used to construct the oxabicyclo[2.2.2]octane motif. caltech.edu

Intramolecular Aldol (B89426) and Retro-Aldol Reaction Cascades

Intramolecular aldol and retro-aldol reactions, often occurring in cascade sequences, play a significant role in shaping the carbon skeleton of complex natural products like this compound. nih.govlipidmaps.orgresearchgate.netnih.govacs.orgacs.org These reactions involve the formation or cleavage of carbon-carbon bonds adjacent to carbonyl groups and can be catalyzed by acids or bases. In the context of ent-kauranoid synthesis, including this compound and related compounds like maoecrystal Z, a retro-aldol/aldol reaction cascade has been employed to bridge distinct structural motifs via a common bicyclo[3.2.1]octane intermediate. nih.gov This cascade allows for the rearrangement of the carbon framework, enabling access to the desired ring system and functionality. nih.gov

Stereoselective Formation of Quaternary Carbon Centers

The construction of stereoselective quaternary carbon centers is a significant challenge in the synthesis of complex molecules, as these centers often represent points of high structural density and control the stereochemistry of adjacent carbons. acs.orgindiascienceandtechnology.gov.inokayama-u.ac.jpresearchgate.netbeilstein-journals.orglipidmaps.orgbohrium.com Ent-kaurane diterpenoids, including this compound, feature several such quaternary centers. acs.orgresearchgate.netnih.govacs.orgcaltech.eduresearchgate.netresearchgate.net Various strategies have been developed for their stereoselective formation in ent-kaurane synthesis. These include palladium-mediated oxidative cyclization of silyl ketene acetals, which can generate all-carbon quaternary centers. acs.orgresearchgate.netnih.govacs.orgcaltech.edu Radical cyclization reactions have also been utilized for the efficient construction of all-carbon quaternary centers commonly found in Isodon diterpenoids. researchgate.netbeilstein-journals.orgnih.govresearchgate.net Diastereoselective intermolecular aldol reactions followed by radical cyclization can also lead to complex intermediates bearing quaternary stereocenters. researchgate.netresearchgate.net Nickel-catalyzed decarboxylative Giese reactions have been shown to stereoselectively construct quaternary centers. researchgate.netresearchgate.net

Table 1: Key Chemical Transformations in this compound Synthesis

| Transformation Type | Reagents/Conditions Often Used | Role in Synthesis |

| Palladium-Mediated Oxidative Cyclization | Pd catalysts, oxidants (e.g., Cu(OAc)2), silyl ketene acetals | Formation of quaternary centers, construction of bicyclo[3.2.1]octane core. acs.orgresearchgate.netnih.govacs.orgcaltech.edu |

| Samarium Diiodide (SmI2)-Mediated Cyclization | SmI2 (often with additives like HMPA, LiBr, t-BuOH) | Reductive cyclization to form rings and introduce oxygenation patterns. nih.govresearchgate.netcaltech.eduresearchgate.netresearchgate.netacs.org |

| Intramolecular Aldol/Retro-Aldol Cascade | Acidic or basic conditions | Rearrangement of carbon skeleton, formation/cleavage of C-C bonds. researchgate.netnih.govacs.org |

| Stereoselective Quaternary Center Formation | Various methods including Pd-mediated cyclization, radical cyclization, Ni-catalyzed reactions. | Establishing key stereocenters in the polycyclic structure. acs.orgresearchgate.netnih.govacs.orgcaltech.eduresearchgate.netbeilstein-journals.orgnih.govresearchgate.net |

Note: This table is intended to be interactive in the final presentation.

Table 2: Selected ent-Kauranoid Natural Products and Synthetic Strategies

| Natural Product | Structural Features Relevant to Synthesis | Key Synthetic Strategies Employed | Source |

| (-)-Trichorabdal A | Complex polycyclic ent-kaurane, bicyclo[3.2.1]octane core, quaternary centers | Unified strategy from common intermediate, Pd-mediated oxidative cyclization, SmI2-mediated cyclization, retro-aldol/aldol cascade. | acs.orgresearchgate.netnih.govacs.orgcaltech.edunih.gov |

| (-)-Longikaurin E | Related ent-kauranoid, shares common intermediate with this compound | Unified strategy from common intermediate, Pd-mediated oxidative cyclization, reductive cyclization. | acs.orgresearchgate.netnih.govacs.orgcaltech.edu |

| (-)-Maoecrystal Z | Seco-ent-kauranoid | Unified strategy from common intermediate, Sm(II)-mediated reductive cascade cyclization. | caltech.eduacs.org |

| Lungshengenin D | Highly oxidized ent-kaurane | Convergent approach, intramolecular cyclization. | indiascienceandtechnology.gov.inresearchgate.net |

| Sculponeatin N | 6,7-seco-ent-kaurane | Aldol reaction, intramolecular Diels-Alder reaction, radical cyclization. | magtech.com.cnresearchgate.net |

Note: This table is intended to be interactive in the final presentation.

Convergent and Divergent Synthetic Approaches to this compound and Related Analogs

Synthetic strategies for complex molecules like this compound can broadly be classified as either convergent or divergent. A convergent synthesis involves the preparation of several key fragments which are then coupled late in the synthesis, allowing for potentially shorter linear sequences and easier preparation of analogs. A divergent synthesis, conversely, starts from a common intermediate and branches out to form different target molecules.

Research efforts have demonstrated that a unified synthetic strategy can be employed to access structurally distinct ent-kauranoids, including (−)-trichorabdal A, (−)-longikaurin E, and (−)-maoecrystal Z, from a common spirolactone intermediate. thieme-connect.comacs.orgacs.orgresearchgate.netcaltech.eduresearchgate.netamazonaws.comacs.orgcaltech.edu This approach exemplifies a divergent strategy, where a single advanced intermediate serves as a branching point for the synthesis of multiple related natural products.

One key intermediate utilized in the unified strategy towards (−)-trichorabdal A and (−)-longikaurin E is a spirolactone. thieme-connect.comacs.orgacs.orgresearchgate.netcaltech.educaltech.edu This intermediate was also central to the synthesis of (−)-maoecrystal Z. thieme-connect.comacs.orgresearchgate.netcaltech.eduresearchgate.netcaltech.edu The ability to access these three architecturally distinct ent-kauranoids from a common intermediate highlights the power of this divergent approach. thieme-connect.comacs.orgacs.orgresearchgate.netcaltech.educaltech.edu

A pivotal step in the synthesis of (−)-trichorabdal A within this unified strategy involves a palladium-mediated oxidative cyclization of a silyl ketene acetal. This reaction is crucial for generating a hindered all-carbon quaternary stereocenter and constructing the bicyclo[3.2.1]octane framework, a core structural feature of this compound. thieme-connect.comacs.orgacs.orgcaltech.educaltech.edu Another significant transformation is a samarium diiodide (SmI₂) mediated reductive cyclization, which is utilized to form key cyclic systems. thieme-connect.comresearchgate.netacs.orgnih.govscribd.com In the context of the unified synthesis, a SmI₂-mediated reductive cyclization of an aldehyde was employed to afford a cyclic intermediate. thieme-connect.com

While the unified strategy from a common spirolactone represents a divergent approach to several ent-kauranoids, the construction of the spirolactone intermediate itself often involves a sequence of reactions that could be considered part of a convergent approach if simpler fragments were coupled to form it. For instance, the spirolactone intermediate has been prepared via a Ti(III)-mediated reductive coupling reaction of an epoxide and trifluoroethyl acrylate. acs.org

Convergent strategies in diterpene synthesis often involve coupling complex fragments late in the route. nih.govsci-hub.se This can improve efficiency by reducing the number of steps that carry the full complexity of the target molecule. While the primary literature focuses on the divergent nature of the unified ent-kauranoid synthesis starting from the spirolactone, the preceding steps to build this intermediate could incorporate convergent elements. For example, the synthesis of complex polycyclic systems can be achieved by coupling fragments through reactions like 1,2-addition followed by intramolecular cyclizations. nih.gov

The choice between a convergent or divergent approach is often dictated by the structural features of the target molecule and the availability of reliable chemical transformations to assemble or interconvert key intermediates. For this compound and related ent-kauranoids, the successful unified divergent strategy underscores the common structural elements within this family of natural products that allow access from a shared advanced intermediate.

Development of Scalable and Sustainable Synthetic Routes for this compound

Developing scalable and sustainable synthetic routes for complex natural products like this compound is crucial for enabling broader biological evaluation and potential commercial production. Scalability refers to the ability to synthesize the compound efficiently on larger scales, while sustainability emphasizes minimizing environmental impact through factors like atom economy, energy efficiency, and the use of benign reagents and solvents.

The reported total syntheses of (−)-trichorabdal A, particularly the unified strategy that also provides access to related ent-kauranoids, represent significant progress towards potentially scalable routes. thieme-connect.comacs.orgacs.orgresearchgate.netcaltech.educaltech.edu Although the primary focus of these reports is often the initial demonstration of a successful synthetic pathway, the strategies employed can be evaluated for their scalability potential.

Furthermore, the literature highlights the growing importance of scalable syntheses for enabling comprehensive biological evaluations of natural products. d-nb.infodntb.gov.uanih.gov The ability to produce sufficient quantities of this compound through a scalable route is essential for conducting detailed in vitro and in vivo studies.

Sustainability in the synthesis of complex molecules is an ongoing area of research in organic chemistry. Factors contributing to sustainability include minimizing the number of synthetic steps, maximizing the yield of each step, using catalytic methods where possible, and avoiding the use of hazardous reagents or excessive amounts of solvent. While the provided search results detail the chemical transformations, a comprehensive assessment of the sustainability of these routes would require a detailed life cycle analysis, considering solvent usage, energy consumption, and waste generation.

The continued development of advanced synthetic methodologies, including more efficient catalytic systems and cascade reactions, will be crucial for improving the scalability and sustainability of this compound synthesis in the future.

Molecular and Cellular Mechanisms of Action of Trichorabdal a

Modulation of Signal Transduction Pathways by Trichorabdal A

The mode of action of this compound includes the modulation of signal transduction pathways that influence cell cycle progression and induce apoptosis in certain cancer cell lines. biosynth.com

Investigation of MAPK, NF-κB, and Other Key Signaling Networks

While specific detailed research on this compound's direct modulation of MAPK and NF-κB pathways is limited in the provided search results, these pathways are well-established in regulating cell growth, inflammation, and apoptosis, and are common targets for anticancer agents. The MAPK pathway involves kinases like JNK, ERK1/2, and p38, which are activated by various stimuli and lead to the activation of transcription factors such as AP-1 and NF-κB, influencing the expression of cytokines and inflammatory factors. wjgnet.comresearchgate.netnih.gov The NF-κB pathway is crucial in immune and inflammatory responses, with NF-κB proteins typically inhibited by IκB proteins in the cytoplasm. sinobiological.com Activation by inflammatory signals or other stimuli leads to IκB phosphorylation and degradation, freeing NF-κB to translocate to the nucleus and promote gene expression related to inflammation and antiapoptotic proteins. sinobiological.com Given this compound's reported influence on apoptosis and cell cycle regulation, further investigation into its specific effects on these and other related signaling networks is a logical area of research.

Identification of Molecular Targets and Binding Interactions

Specific molecular targets and detailed binding interactions for this compound are areas of ongoing investigation. While the provided information highlights its interaction with cellular pathways involved in apoptosis and cell cycle regulation, the precise proteins or molecules it directly binds to require further elucidation. smolecule.combiosynth.com Related compounds like oridonin (B1677485), another ent-kauranoid diterpenoid, have been shown to interact with targets such as oncoprotein AML1-ETO and NLRP3, a component of the NLRP3 inflammasome. pku.edu.cn Studies on NLRP3 inflammasome inhibitors, such as the compound TR, have shown binding to the NLRP3 NACHT domain, affecting protein interactions. nih.govfrontiersin.org These examples from related diterpenoids suggest potential avenues for identifying this compound's specific molecular targets, which could involve protein domains or other cellular components critical for the observed biological activities.

Pre Clinical Biological Activities of Trichorabdal a and Its Analogues in Model Systems

Antiproliferative and Antitumor Activities

Research has indicated that Trichorabdal A and its analogues possess antiproliferative effects against a range of cancer cell lines and have shown efficacy in in vivo tumor models.

In vitro Cytotoxicity against Diverse Cancer Cell Lines (e.g., HeLa, HL-60, MCF-7, Bel-7402, K562, A-549, HepG2)

Several studies have evaluated the cytotoxic potential of spirolactone-type diterpenoids, including those related to this compound, against various human cancer cell lines. For instance, sculponeatin C, a known spirolactone-type diterpenoid, demonstrated strong inhibitory activities against K562 (human chronic myelogenous leukemia), A549 (human lung adenocarcinoma), and HepG2 (human hepatocellular carcinoma) cells, with reported IC₅₀ values of 0.78 µM, 2.73 µM, and 0.68 µM, respectively. mdpi.com Another compound, ternifolide C, exhibited IC₅₀ values against hepatocellular carcinoma SMMC-7721, HL-60 (human promyelocytic leukemia), MCF-7 (human breast adenocarcinoma), A-549, and colon cancer SW-480 cells, ranging from 3.16 to 4.27 µM. mdpi.com Laxiflorolide C and laxiflorin B also showed selective cytotoxic activities against A-549, SMMC-7721, MCF-7, HL-60, and SW-480 cells with IC₅₀s between 0.6 and 18.8 μM. mdpi.com Additionally, some spirolactone-type diterpenoid derivatives have been evaluated for their antiproliferative activities against MGC-803, MCF-7, Bel-7402 (human hepatocellular carcinoma), and K562 cell lines. mdpi.com

While direct IC₅₀ values for this compound against all the specified cell lines (HeLa, HL-60, MCF-7, Bel-7402, K562, A-549, HepG2) were not explicitly found for this compound itself in the provided snippets, the activity of related spirolactone-type diterpenoids against many of these lines suggests potential for this compound. For example, studies on other compounds have reported cytotoxicity against HepG2, A549, and MCF-7 cells. researchgate.netekb.egjksus.orgekb.eg

In vivo Efficacy in Murine Tumor Xenograft Models

In vivo studies using xenograft mouse models are a standard method for evaluating the efficacy of potential cancer therapeutics. These models involve implanting human cancer cells or tissues into immunocompromised mice. mdpi.comnih.gov While the provided search results discuss the general use and establishment of such models for various cancer types, including those derived from MCF-7 cells, and the evaluation of other compounds in these models researchgate.netresearchgate.net, specific data on the in vivo efficacy of this compound in murine tumor xenograft models was not found within the provided snippets.

Antimicrobial and Antibacterial Efficacy Studies

This compound has demonstrated activity against certain microbial strains, particularly bacteria.

Activity against Specific Bacterial Strains (e.g., Helicobacter pylori)

This compound has shown potent in vitro antibacterial activity against Helicobacter pylori. nih.govcapes.gov.brchemfaces.com Rabdosia trichocarpa, from which this compound is isolated, is traditionally used for gastric and stomachic complaints in Japan, and its effect is likely linked to the suppression of H. pylori by compounds like this compound. nih.govcapes.gov.br This activity suggests that this compound could be a promising natural compound for treating gastric issues related to H. pylori infection. nih.gov

Anti-inflammatory Properties in in vitro and in vivo Models

Some research indicates that this compound or related compounds may possess anti-inflammatory effects. While specific in vitro and in vivo anti-inflammatory studies directly on this compound were not detailed in the provided snippets, the anti-inflammatory properties of natural products, including diterpenoids, have been explored unibo.itdntb.gov.uascielo.br. Studies on other compounds have investigated anti-inflammatory activity in LPS-activated macrophages (in vitro) and using models like carrageenan-induced hind paw oedema (in vivo). scielo.brnih.gov Propolis samples, for instance, have shown promising in vitro anti-inflammatory activity by inhibiting albumin denaturation. mdpi.com

Other Documented Biological Activities (e.g., Deodorizing Activity)

Beyond its potential therapeutic applications, this compound has also been noted for other biological activities. This compound, along with other diterpenes from Rabdosia trichocarpa, has demonstrated deodorizing activity against methanethiol (B179389) (CH₃SH), a compound known to cause bad breath. tandfonline.com This activity is believed to be associated with the reactivity of these diterpenes, particularly those with an exocyclic methylene (B1212753) group conjugated with a ketone, towards thiol groups like CH₃SH. tandfonline.com

Structure Activity Relationship Sar Studies of Trichorabdal a and Its Derivatives

Systematic Evaluation of Functional Group Importance for Bioactivity

The biological activity of Trichorabdal A is significantly influenced by the presence and position of its functional groups, including hydroxyl, carbonyl, and methylene (B1212753) groups, as well as its complex ring system. ontosight.aiontosight.ai Studies on related diterpenoids from the Rabdosia species have provided insights into the importance of specific functionalities. For instance, the presence of an α-methyleneketone on ring D has been highlighted as important for antitumour activity in some Rabdosia diterpenoids. Additionally, a synergistic increase in activity can occur with a second oxygen function in the molecule.

Research on other ent-kaurane diterpenoids suggests that hydroxyl groups at specific positions, such as C-6 and C-15, can enhance antitumor activity. nih.gov Conversely, the cleavage of certain bonds, like the C-6-C-7 bond, may lead to a decrease in cytotoxicity. nih.gov While specific detailed systematic evaluations of every functional group modification on this compound were not extensively found in the search results, the general principles observed in related diterpenes from the Rabdosia genus are likely applicable.

| Functional Group/Feature | Location/Modification | Observed Effect on Activity (Based on related Diterpenoids) | Source |

| α-methyleneketone | Ring D | Important for antitumour activity | |

| Second oxygen function | Molecule-wide | Synergistic increase in activity | |

| Hydroxy group | C-6, C-15 | Enhanced antitumor activity | nih.gov |

| C-6-C-7 bond cleavage | Ring B | Decreased cytotoxicity | nih.gov |

Influence of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of natural products, including this compound. ontosight.ainumberanalytics.com Small changes in stereochemistry can dramatically affect a compound's interaction with biological molecules, such as enzymes and receptors. ontosight.ainumberanalytics.com

The unique stereochemical configuration of this compound, characterized by specific alpha and beta configurations at its chiral centers, is a key factor contributing to its distinct biological activities compared to other diterpenes. smolecule.comontosight.ai The total synthesis of this compound and related ent-kauranoids emphasizes the critical nature of assembling the complex bicyclo[3.2.1]octane skeletons with precise stereochemical control for biological activity. researchgate.net While the search results highlight the importance of stereochemistry for this compound's activity ontosight.aiontosight.ai, detailed comparative studies on the biological effects of different stereoisomers were not specifically retrieved. However, the general understanding in natural product chemistry is that the precise 3D orientation of functional groups is essential for productive interactions with biological targets. ashp.orgnumberanalytics.com

Identification of Pharmacophoric Features Essential for Activity (e.g., Ketone on D ring)

Pharmacophoric features are the essential molecular recognition motifs, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, and their spatial arrangement, that are necessary for a molecule to bind to its target receptor and elicit a biological response. jppres.comcolumbiaiop.ac.in

For this compound and related ent-kauranoids, studies have revealed the indispensable role of specific functional groups. Notably, the ketone on the D ring has been identified as crucial for the anti-tumor efficacy of related synthetic natural products. dntb.gov.uanih.gov This suggests that the presence and perhaps the specific environment of this carbonyl group are critical for the molecule's interaction with its biological target(s). While a comprehensive pharmacophore model specifically for this compound was not found, the emphasis on the D ring ketone in related compounds strongly indicates its importance as a key pharmacophoric feature. dntb.gov.uanih.gov

Computational Chemistry Approaches to SAR Analysis (e.g., Molecular Docking)

Computational chemistry techniques, such as molecular docking, are valuable tools in SAR analysis and drug discovery. nih.govchimia.ch Molecular docking is used to predict the preferred orientation (binding pose) of a molecule when it is bound to a receptor or enzyme, and to estimate the binding affinity. nih.govmdpi.com This provides insights into the key interactions between the ligand (e.g., this compound or its derivative) and the biological target, helping to explain observed SARs and guide the design of new analogs with improved activity. nih.govnih.gov

While the search results mention computational work and molecular docking in the context of identifying potential inhibitors for other targets nih.govmdpi.commdpi.com, and the general application of these methods in SAR studies nih.govchimia.chnih.gov, specific published studies detailing the use of molecular docking or other computational chemistry approaches specifically on this compound to elucidate its SAR or predict binding to its cytotoxic targets were not prominently featured. However, these methods are routinely applied in natural product research to understand mechanisms of action and guide structural modifications. nih.govchimia.ch

Application of Artificial Intelligence and Machine Learning in SAR Studies

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in various aspects of drug discovery, including SAR studies. chimia.chiceye.commdpi.com These techniques can analyze large datasets of chemical structures and biological activities to build predictive models, identify complex relationships that may not be apparent through traditional methods, and accelerate the identification of promising new compounds or modifications. chimia.ch

Design, Synthesis, and Biological Evaluation of Trichorabdal a Derivatives and Analogues

Rational Design Principles for Novel Trichorabdal A Analogues

Rational design in the context of this compound analogues involves leveraging knowledge of its core structure and observed biological activities to guide the modification or synthesis of new compounds. While specific detailed principles for this compound were not extensively detailed in the search results, the general principles of rational drug design and natural product analogue design apply. This typically involves identifying key structural motifs or pharmacophores within the this compound scaffold that are believed to be essential for its biological activity. wikipedia.org Modifications are then designed to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity, although the latter two aspects are outside the scope of this article. nih.gov

Design strategies can include targeted modifications of specific functional groups (e.g., hydroxyls, carbonyls, alkenes) or alterations to the ring system. researchgate.net The complexity of the ent-kaurane scaffold of this compound researchgate.net necessitates careful consideration of stereochemistry and regioselectivity during the design phase. researchgate.netresearchgate.net Computational methods, such as molecular docking and dynamics simulations, can also play a role in predicting how modifications might affect binding to biological targets, guiding the rational design process. wikipedia.org The goal is to create a library of analogues with systematic structural variations to probe the relationship between chemical structure and biological outcome. nih.govnih.gov

Synthetic Strategies for Chemical Modification and Diversification of this compound Scaffold

The synthesis of this compound and its analogues presents significant chemical challenges due to its complex, highly oxygenated tetracyclic structure. researchgate.netresearchgate.net Both total synthesis and semi-synthetic approaches from naturally abundant precursors are employed.

Total synthesis of (-)-trichorabdal A has been achieved using unified synthetic strategies. researchgate.net One approach involved a Pd-mediated oxidative cyclization of a silyl (B83357) ketene (B1206846) acetal (B89532), a key step in constructing the bicyclo[3.2.1]octane framework present in the molecule. researchgate.net This strategy demonstrated that architecturally distinct ent-kauranoids, including this compound, can potentially be prepared from common intermediates. researchgate.net Analyzing oxidation patterns and functional group relationships can inform key C-C bond disconnections that simplify the complexity of the polycyclic structure and streamline total syntheses. researchgate.net

Chemical modification and diversification of the this compound scaffold can also be approached through late-stage diversification strategies. nih.govnih.gov This involves performing selective chemical transformations on the intact or partially synthesized natural product scaffold to generate a variety of derivatives. nih.gov The development of site-selective synthetic methodologies is crucial for the successful late-stage diversification of complex natural products like this compound, allowing for targeted modifications in the presence of multiple reactive functional groups. nih.gov While specific reactions applied to this compound were not detailed, general methods in late-stage diversification include selective functionalization of reactive groups or even inert C-H bonds. nih.gov

Synthetic strategies aim to provide efficient and scalable routes to access the this compound scaffold and its derivatives, enabling the creation of libraries for biological screening. nih.govwhiterose.ac.uk

Comparative Biological Activity Screening of Synthetic Derivatives in Pre-clinical Models

Synthetic this compound and its analogues are subjected to comparative biological activity screening in pre-clinical models to evaluate their therapeutic potential and understand structure-activity relationships. researchgate.netnih.gov Pre-clinical models commonly include in vitro assays using various cell lines and in vivo studies in animal models. researchgate.netmdpi.comnih.gov

Research on synthetic this compound and related ent-kauranoids has revealed broad anti-cancer activities. researchgate.net While specific comparative data tables for this compound derivatives were not available in the search results, studies on other compound classes illustrate the typical screening process. For example, novel acridone (B373769) derivatives were synthesized and evaluated for their anticancer activity against panels of human cancer cell lines, with some compounds showing significant antiproliferative effects. nih.gov Similarly, nicotinic acid derivatives have been screened for antimicrobial, antifungal, anti-inflammatory, and analgesic activities. researchgate.net

For this compound derivatives, comparative screening would involve testing a series of synthesized analogues alongside the parent compound to determine how structural modifications influence potency and efficacy against relevant biological targets or disease models, such as cancer cell lines. researchgate.net This allows researchers to identify derivatives with improved activity or desirable profiles for further investigation.

Development of Hybrid Molecules Incorporating this compound Scaffolds

The concept of hybrid molecules involves combining different biologically relevant structural moieties into a single entity to achieve improved properties, target multiple pathways, or create novel pharmacological profiles. nih.gov This approach is gaining popularity in drug discovery. nih.gov

While the search results did not provide specific examples of hybrid molecules explicitly incorporating the this compound scaffold for pharmaceutical purposes, the general principles of creating hybrid molecules are applicable. nih.gov This could involve chemically linking the this compound structure or a key fragment of it to another known bioactive molecule or scaffold. nih.govcam.ac.uk The design of such hybrids would be guided by the known or hypothesized biological targets of both components, aiming for synergistic effects or a broader spectrum of activity. nih.gov

The development of hybrid molecules incorporating complex scaffolds like this compound would require sophisticated synthetic strategies to selectively couple the different molecular components while preserving their biological integrity. nih.gov This area represents a potential avenue for future research to leverage the unique structural and biological properties of this compound.

Advanced Analytical Methodologies in Trichorabdal a Research

Applications of High-Resolution Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS), including techniques for structural analysis, has been employed in studies involving the isolation and characterization of natural compounds, including diterpenoids like trichorabdal A. While general mass spectroscopy has been used to confirm the identity of isolated compounds, specific applications of high-resolution mass spectrometry (HRMS) for detailed metabolite profiling specifically of this compound were not extensively detailed in the examined literature. General MS analysis, alongside NMR, has been applied for the structural elucidation of isolated compounds, although challenges were noted with limited sample quantities in achieving conclusive results nih.govguidetopharmacology.org.

Advanced Chromatographic Techniques for Purity Assessment and Quantification (e.g., UHPLC-MS/MS, Preparative HPLC)

Chromatographic techniques play a vital role in the isolation and purification of this compound from complex natural extracts. Preparative High-Performance Liquid Chromatography (HPLC) has been utilized to separate and purify diterpenoids from plant sources, including Isodon oresbius, from which this compound has been isolated nih.gov. One study involving the isolation of antibacterial compounds, including this compound, mentioned the use of preparative HPLC for analysis; however, it noted that using a reverse phase column did not allow for the separation of components nih.govguidetopharmacology.org. Preparative HPLC using a Shim-pack PREP-ODS column with an acetonitrile-water eluent and UV detection at 302 nm has been described for the purification of other natural products like lupulone (B1675512) and humulone, demonstrating the applicability of the technique for similar compound classes wikipedia.orgwikipedia.org. Following chromatographic separation, techniques such as MS and Nuclear Magnetic Resonance (NMR) spectroscopy are typically applied for the characterization and structural determination of the purified compounds nih.govguidetopharmacology.org. While Liquid Chromatography-Mass Spectrometry (LC-MS) has been used for the characterization of related diterpenoids nih.gov, specific details on the application of Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the precise purity assessment and quantification specifically of this compound were not prominently featured in the available search results.

Biophysical Techniques for Ligand-Target Interaction Studies

Research has indicated the biological activities of this compound, such as its antibacterial effects wikipedia.orgwikipedia.org. However, specific studies detailing the application of biophysical techniques, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy for the study of direct ligand-target interactions of this compound with specific biological molecules, were not identified in the conducted searches. While the bioactivity against targets like Helicobacter pylori has been reported wikipedia.orgwikipedia.org, the precise molecular mechanisms and direct binding events investigated through dedicated biophysical methods were not described in the provided information.

Imaging Techniques for Cellular Localization and Pharmacodynamics in Model Systems

Information regarding the use of advanced imaging techniques, such as fluorescence microscopy, confocal microscopy, or live-cell imaging, to study the cellular localization or pharmacodynamics of this compound within model systems was not found in the reviewed literature. Such techniques are valuable for understanding the uptake, distribution, and cellular fate of a compound, as well as its real-time effects on biological processes. However, specific research applying these methodologies to this compound was not available in the search results.

Future Research Directions and Unexplored Avenues in Trichorabdal a Studies

Elucidation of Remaining Uncharacterized Biosynthetic Steps

The biosynthesis of complex diterpenoids like Trichorabdal A involves intricate enzymatic pathways. While some steps in the biosynthesis of related ent-kauranoids have been studied, the complete pathway for this compound may still contain uncharacterized enzymatic transformations or regulatory mechanisms. Future research could employ advanced techniques such as genome mining, transcriptomics, and metabolomics to identify the full complement of genes and enzymes involved in this compound production in its native source, Rabdosia trichocarpa. zafu.edu.cnmdpi.comdokumen.pub Understanding these steps is crucial for potential heterologous expression and scalable production of this compound.

Discovery and Validation of Novel Biological Targets of this compound

Although this compound has shown preclinical promise in areas like oncology and antimicrobial activity, its precise molecular targets and mechanisms of action are not fully elucidated. researchgate.net Identifying the specific proteins or pathways that this compound interacts with is essential for understanding its biological effects and developing it as a therapeutic agent. Future studies could utilize techniques such as activity-based protein profiling, thermal proteome profiling, and CRISPR-Cas9 screening to identify novel direct and indirect targets. Validating these targets through genetic or biochemical methods would provide a clearer picture of how this compound exerts its effects at the cellular and molecular levels.

Development of Innovative and Eco-friendly Synthetic Strategies

The complex polycyclic structure of this compound presents significant challenges for chemical synthesis. While total syntheses of this compound and related ent-kauranoids have been reported, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key area for future research. researchgate.netnih.govacs.orgcaltech.eduresearchgate.netcaltech.edu Innovative strategies could involve exploring biocatalysis, organocatalysis, or flow chemistry approaches to reduce the number of steps, minimize waste, and improve yields. acs.orguniversiteitleiden.nl Developing unified synthetic strategies for accessing structurally diverse ent-kauranoids from common intermediates is also a promising direction. researchgate.netcaltech.edu

An example of a synthetic strategy employed for ent-kauranoid natural products, including this compound, involves a Pd-mediated oxidative cyclization of a silyl (B83357) ketene (B1206846) acetal (B89532) to construct a key quaternary center and the bicyclo[3.2.1]octane framework. researchgate.netnih.govacs.org Reductive cyclizations have also been leveraged to generate γ-hydroxyketone motifs in the synthesis of these compounds. caltech.eduresearchgate.net Future work could build upon these strategies to develop more streamlined and sustainable syntheses.

Exploration of New Pre-clinical Biological Applications beyond Oncology and Antimicrobial Activity

While research has highlighted the potential of this compound in oncology and against certain bacteria like Helicobacter pylori, its biological activity spectrum may be broader. zafu.edu.cnmdpi.comresearchgate.net Given the diverse activities of other diterpenoids, future research could explore the potential of this compound in other disease areas. ontosight.airesearchgate.net This could include investigating its effects on inflammatory pathways, viral infections, neurological disorders, or metabolic diseases. zafu.edu.cnmdpi.comnih.govnih.govresearchgate.net Pre-clinical studies using relevant in vitro and in vivo models are needed to explore these new potential applications. For instance, compounds with complex ring systems similar to this compound have shown potential in anti-inflammatory and antifungal applications. ontosight.ai

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of this compound's effects requires integrating data from multiple high-throughput technologies. Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how this compound interacts with biological systems. rsc.orgmdpi.comdiva-portal.orgnih.gov Future research could use these integrated approaches to understand the complex cellular responses to this compound treatment, identify biomarkers of efficacy or resistance, and uncover intricate regulatory networks affected by the compound. This would move beyond studying individual components to understanding the system-wide impact of this compound.

Multi-omics approaches have been recognized as important for comprehending the holistic picture of the mechanisms of action of chemicals and can help in understanding key initiating events. diva-portal.org They are also valuable for prioritizing and directing the isolation of novel chemical entities from organisms. mdpi.com

Advanced Computational Modeling for Predictive Biology and Drug Design

Computational methods are increasingly valuable in drug discovery and development. appleacademicpress.comschrodinger.comresearchgate.net Advanced computational modeling techniques can be applied to this compound research to predict its pharmacokinetic and pharmacodynamic properties, model its interactions with potential targets, and design novel analogs with improved efficacy or reduced toxicity. researchgate.netpitt.edumdpi.com Future research could utilize molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms to guide experimental studies and accelerate the drug discovery process for this compound or its derivatives. researchgate.netmdpi.com

Computational modeling can help predict a drug's membrane permeability and has been used in virtual screening to reduce the time, labor, and cost associated with drug development. researchgate.netpitt.edu

Q & A

Q. How is Trichorabdal A structurally characterized, and what spectroscopic methods are critical for its identification?

this compound is characterized using 1H and 13C NMR spectroscopy , which provide detailed structural insights. For example, the absence of additional 1H signals in its NMR spectrum confirms the absence of exchangeable protons or dynamic structural features . Physical properties such as melting point (202–204°C) and optical rotation ([α]D = −63.9°) further aid in identification . Researchers should prioritize comparing experimental NMR data with published reference tables to validate purity and structural integrity .

Q. What are the natural sources of this compound, and how is it isolated from these sources?

this compound is isolated from Isodon trichocarpa and Isodon oresbia (aerial parts). Extraction typically involves solvent-based methods (e.g., ethanol or methanol), followed by chromatographic purification (e.g., column chromatography or HPLC). Researchers should note that related analogs (e.g., Trichorabdal B, F, G) co-occur in these species, necessitating careful separation .

Q. What are the foundational steps in synthesizing this compound, and what key intermediates are involved?

A unified synthetic strategy involves three stages:

- Stage 1 : Conversion of aldehyde 14 to tricyclic intermediate 17 via Dess-Martin periodinane oxidation .

- Stage 2 : Coupling of 17 to 19 using KHMDS and DMPU .

- Stage 3 : Catalytic hydrogenation (Pd(OAc)₂/AcOH) to yield the final product . Key intermediates (e.g., compounds 116→117→118 ) are critical for maintaining stereochemical fidelity .

Advanced Research Questions

Q. How do researchers address contradictions in spectroscopic data during structural elucidation of this compound analogs?

Discrepancies in NMR or optical rotation data may arise from impurities, stereochemical variations, or solvent effects. For example, Trichorabdal G acetate ([α]D = −65.2° in EtOH) differs significantly from Trichorabdal H ([α]D = +19.4° in MeOH), highlighting solvent-dependent optical activity . To resolve contradictions:

Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can they be mitigated?

Challenges include:

- Stereochemical control at C-8 and C-13 positions, which influence bioactivity .

- Side reactions during oxidation steps (e.g., over-oxidation of kaurane diterpenoids) . Mitigation strategies:

- Use chiral catalysts (e.g., SmI₂ for reductive cyclization) .

- Optimize reaction conditions (e.g., low-temperature DMPU-mediated couplings) to preserve stereochemistry .

Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound derivatives?

SAR studies require:

- Systematic modification of functional groups (e.g., acetylation of Trichorabdal F to its acetate derivative) .

- Biological assays (e.g., cytotoxicity testing against cancer cell lines like RMA cells) .

- Computational modeling to predict interactions with biological targets (e.g., diterpenoid-binding proteins) . Example: Comparing the activity of this compound ([α]D = −63.9°) with its B and G analogs reveals the role of hydroxylation patterns in bioactivity .

Methodological Guidance

Q. What experimental protocols are recommended for reproducing the total synthesis of this compound?

Follow this workflow:

- Step 1 : Prepare tricyclic intermediate 17 from aldehyde 14 in THF using Dess-Martin periodinane (0°C, 2 h) .

- Step 2 : Couple 17 with KHMDS/DMPU in DCM at −78°C to form 19 .

- Step 3 : Hydrogenate 19 with Pd(OAc)₂/AcOH (H₂, 1 atm, 12 h) . Critical parameters:

- Solvent purity (e.g., anhydrous DMF for coupling reactions).

- Monitoring by TLC/GC-MS to track reaction progress .

Q. How should researchers handle conflicting data on the natural abundance of this compound in Isodon species?

- Geographic variation : Compare samples from different regions (e.g., Isodon trichocarpa vs. I. japonica) .

- Seasonal analysis : Collect plant material across growth stages to assess temporal variation.

- Metabolomic profiling : Use LC-MS/MS to quantify this compound alongside co-occurring diterpenoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.